N-(5-(4-(ethylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide
Description
N-(5-(4-(Ethylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a 4-(ethylsulfonyl)phenyl group at position 5 and a thiophen-2-yl acetamide moiety at position 2. This structure combines sulfonyl, oxadiazole, and thiophene functionalities, which are known to enhance pharmacological properties such as enzyme inhibition and antimicrobial activity . Its CAS registry number (1170635-67-2) confirms its unique chemical identity .
Properties
IUPAC Name |
N-[5-(4-ethylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2-thiophen-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4S2/c1-2-25(21,22)13-7-5-11(6-8-13)15-18-19-16(23-15)17-14(20)10-12-4-3-9-24-12/h3-9H,2,10H2,1H3,(H,17,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLOKZGHCJUXWPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)C2=NN=C(O2)NC(=O)CC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Synthesis of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate acylhydrazides with carboxylic acids or their derivatives, often requiring dehydrating agents such as phosphorus oxychloride.
Introduction of Thiophene: Thiophene can be introduced via cross-coupling reactions like the Suzuki or Stille reactions, using thiophene-boronic acid or thiophene-stannanes, respectively.
Formation of the Ethylsulfonyl-Phenyl Group: The ethylsulfonyl group can be attached to the phenyl ring through sulfonylation reactions, typically employing reagents like ethylsulfonyl chloride in the presence of a base such as pyridine.
Final Coupling Step: The various parts are then connected through amidation reactions, utilizing coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the final amide bond.
Industrial Production Methods
Industrial production often involves large-scale batch processes, optimized to maximize yield and minimize cost. This includes careful control of reaction conditions (temperature, pressure, solvents) and purification steps (crystallization, chromatography) to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions it Undergoes
Oxidation: The ethylsulfonyl group can undergo oxidation to form sulfonic acids.
Reduction: The oxadiazole ring may be subject to reduction under strong reducing conditions, which might open the ring structure.
Substitution: The thiophene ring can participate in electrophilic substitution reactions due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used for oxidizing the ethylsulfonyl group.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions can be employed for the reduction processes.
Substitution: Electrophilic reagents such as halogens (Br₂, Cl₂) or nitronium ions (NO₂⁺) are typically used for substitution reactions on the thiophene ring.
Major Products Formed
Oxidation: Sulfonic acids derived from the ethylsulfonyl group.
Reduction: Reduced derivatives of the oxadiazole ring.
Substitution: Halogenated or nitrated thiophene derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as an intermediate in the synthesis of more complex molecules due to its reactive functional groups. Its unique structure also makes it a candidate for studying reaction mechanisms and kinetics.
Biology and Medicine
This compound's potential biological activities, such as antimicrobial or anti-inflammatory properties, make it a candidate for drug discovery and development. The presence of the oxadiazole ring is particularly noteworthy, as this moiety is found in many biologically active compounds.
Industry
Industrially, it can be used in the production of advanced materials, including polymers and dyes, owing to its stability and reactivity. The sulfonyl and thiophene groups contribute to its utility in electronics and materials science.
Mechanism of Action
The compound's mechanism of action in biological systems often involves interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring can act as a bioisostere for various functional groups, influencing the binding affinity and activity of the compound. The ethylsulfonyl and thiophene groups may enhance lipophilicity, aiding in membrane permeability and biological activity.
Comparison with Similar Compounds
CDD-934506
- Structure : 2-((5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)sulfanyl)-N-(4-nitrophenyl)acetamide
- Key Features : Replaces the ethylsulfonyl group with a methoxyphenyl and introduces a nitro phenylacetamide.
- Activity : Reported as part of a multitarget drug discovery effort against Mycobacterium tuberculosis .
- Comparison : The ethylsulfonyl group in the target compound may enhance solubility and target specificity compared to the methoxy group in CDD-934506 .
Compound 6f (from Gul et al., 2013)
- Structure : N-Substituted derivative of 5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl-2-sulfanyl acetamide.
- Key Features : Chlorophenyl substituent instead of ethylsulfonylphenyl; sulfanyl linkage.
- Activity : Potent antimicrobial activity against Gram-positive bacteria (MIC = 8 µg/mL) and low cytotoxicity .
Thiophene vs. Benzofuran/Benzothiazole Analogues
2-((5-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-chlorophenyl)acetamide (2a)
N-(4-Fluorophenyl)-2-((5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide
- Structure : Furan and triazole moieties instead of oxadiazole and thiophene.
- Activity: Not explicitly reported, but furan derivatives are often explored for anti-inflammatory properties .
- Comparison : The oxadiazole core in the target compound may provide greater rigidity and hydrogen-bonding capacity than the triazole-furan system .
Pharmacological Activity Profiling
Enzyme Inhibition Potential
- COX-2 Inhibition : A structurally related compound, N-(4-((5-(((1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl)methyl)thio)-1,3,4-oxadiazol-2-yl)methoxy)phenyl)acetamide, showed COX-2 inhibition (IC₅₀ = 0.89 µM) . The ethylsulfonyl group in the target compound may similarly enhance COX-2 selectivity.
- Tyrosinase Inhibition : Benzofuran-appended oxadiazoles (e.g., compound 5d ) demonstrated tyrosinase inhibition (IC₅₀ = 1.32 µM) . Thiophene analogues like the target compound may exhibit comparable or improved activity due to enhanced π-π stacking.
Biological Activity
N-(5-(4-(ethylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and therapeutic implications based on diverse research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : CHNOS
- Molecular Weight : 364.43 g/mol
- IUPAC Name : this compound
This structure features an oxadiazole ring, which is often associated with various biological activities including antimicrobial and antiviral effects.
Antiviral Activity
Research has indicated that compounds containing the oxadiazole moiety exhibit significant antiviral properties. For example, a study highlighted the development of non-nucleoside inhibitors targeting dengue virus polymerase, demonstrating that oxadiazole derivatives can effectively inhibit viral replication at submicromolar concentrations . The mechanism involves interference with the viral RNA synthesis process, making these compounds promising candidates for antiviral drug development.
Antimicrobial Properties
Oxadiazole derivatives have also been reported to possess antimicrobial activity. A comprehensive review on the biological activities of 1,3,4-oxadiazoles suggested that these compounds can inhibit bacterial growth and show efficacy against fungal pathogens. The ethylsulfonyl group enhances solubility and bioavailability, contributing to the antimicrobial effectiveness of the compound .
Anticancer Potential
The anticancer properties of oxadiazole derivatives have been explored in various studies. For instance, compounds similar to this compound have shown potential in inhibiting cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms. A specific study reported that oxadiazole derivatives demonstrated cytotoxicity against human colon cancer cells with IC values comparable to established chemotherapeutic agents .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in viral replication and bacterial metabolism.
- Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways leading to cell death.
- Modulation of Immune Response : Some studies suggest that oxadiazoles can enhance immune responses against pathogens.
Case Studies
Several studies have evaluated the biological activity of similar compounds:
Q & A
Advanced Research Question
- Microsomal Assays : Incubate with rat liver microsomes (RLM) and quantify parent compound degradation via LC-MS/MS over 60 minutes .
- Metabolite ID : Use high-resolution MS (HRMS) to detect hydroxylation or sulfonyl group modifications.
- Computational ADME : Predict metabolic hotspots with software like Schrödinger’s QikProp .
How can researchers mitigate challenges in scaling up synthesis?
Advanced Research Question
- Process Optimization : Transition from batch to flow chemistry for exothermic steps (e.g., POCl₃ reactions) .
- Green Chemistry : Replace toxic solvents (e.g., DMF) with cyclopentyl methyl ether (CPME) .
- Quality Control : Implement in-line PAT (Process Analytical Technology) to monitor critical parameters (e.g., pH, temp) in real time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
